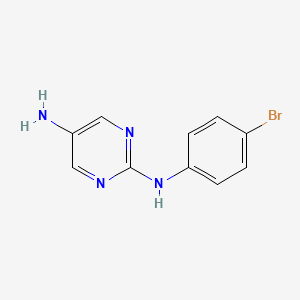
N2-(4-Bromophenyl)pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-Bromophenyl)pyrimidine-2,5-diamine is a chemical compound with the molecular formula C10H9BrN4 and a molecular weight of 265.10926 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications . Pyrimidine derivatives are often used in therapeutic disciplines due to their structural diversity and biological activities .
Preparation Methods
The synthesis of N2-(4-Bromophenyl)pyrimidine-2,5-diamine typically involves the reaction of 4-bromoaniline with pyrimidine-2,5-diamine under specific conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N2-(4-Bromophenyl)pyrimidine-2,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-(4-Bromophenyl)pyrimidine-2,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(4-Bromophenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N2-(4-Bromophenyl)pyrimidine-2,5-diamine can be compared with other similar compounds, such as:
N2-Phenylpyrimidine-2,5-diamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
N2-(4-Chlorophenyl)pyrimidine-2,5-diamine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C10H9BrN4 |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-N-(4-bromophenyl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H9BrN4/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2,(H,13,14,15) |
InChI Key |
WUQZEWJOKUOLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


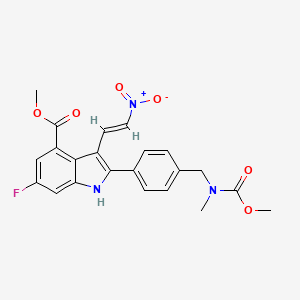
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
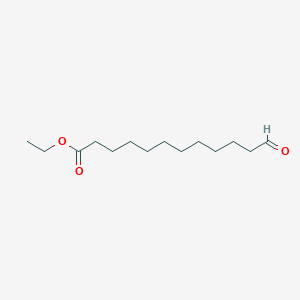
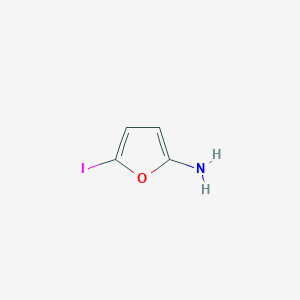
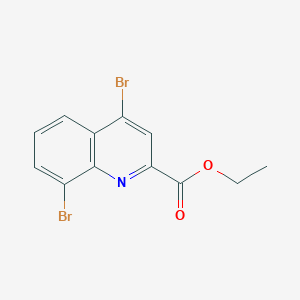
![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
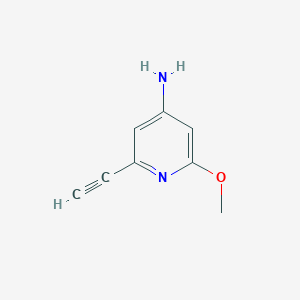
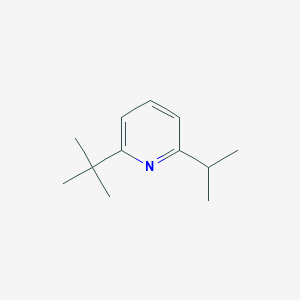
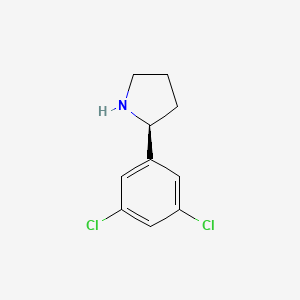
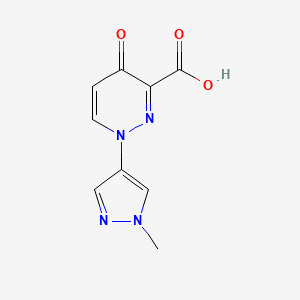
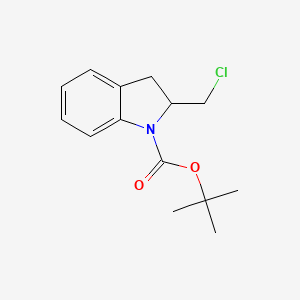
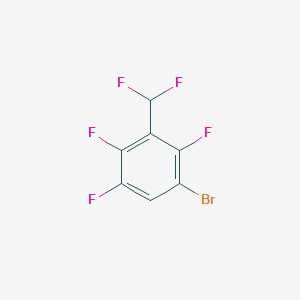
![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
